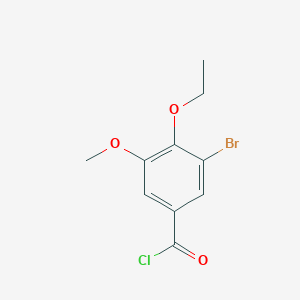

3-Bromo-4-ethoxy-5-methoxybenzoyl chloride

Description

Contextual Significance of Substituted Benzoyl Chlorides as Acylating Agents

Substituted benzoyl chlorides are a class of organic compounds considered activated derivatives of their corresponding benzoic acids. google.com They are widely recognized as valuable building blocks in synthesis. google.com Their significance lies in their function as potent acylating agents, facilitating the introduction of a benzoyl group into various molecules through nucleophilic acyl substitution reactions. pearson.com The acyl chloride group is highly reactive, readily engaging with nucleophiles such as alcohols to form esters, amines to form amides, and aromatic compounds in Friedel-Crafts acylation reactions to produce benzophenones and related derivatives. wikipedia.org

The versatility of substituted benzoyl chlorides is enhanced by the variety of substituents that can be present on the aromatic ring. google.comwikipedia.org These substituents can modulate the reactivity of the acyl chloride and introduce specific electronic and steric properties into the target molecule. This makes them crucial intermediates in the production of a wide range of commercial products, including pharmaceuticals, agricultural chemicals, dyes, and high-performance polymers. google.comwikipedia.org The ability to generate these compounds from their corresponding benzoic acids or via the chlorination of benzaldehydes further cements their role as fundamental reagents in organic chemistry. google.comwikipedia.org

Overview of the Compound's Position within Contemporary Chemical Research

3-Bromo-4-ethoxy-5-methoxybenzoyl chloride is positioned within modern chemical research as a specialized intermediate or building block. clearsynth.com Its commercial availability as a research chemical indicates its use in the synthesis of novel and complex organic molecules. clearsynth.comaobchem.comscbt.com The compound's structure is notable for its trisubstituted phenyl ring, which includes a bromine atom, an ethoxy group, and a methoxy (B1213986) group, in addition to the reactive acyl chloride function.

The bromine atom makes the compound a suitable substrate for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Brominated heterocyclic and aromatic compounds are considered pivotal intermediates in synthetic and medicinal chemistry for this reason. researchgate.net The methoxy and ethoxy groups are common motifs in biologically active molecules and can influence properties such as solubility, metabolic stability, and target binding affinity. nih.gov

While specific, detailed research findings on the direct application of this compound are not extensively documented in publicly available literature, its structure strongly suggests its role as a precursor for creating highly functionalized aromatic systems. Researchers would likely employ this compound in multi-step syntheses where the introduction of its specific substitution pattern is required to build a target molecule, for example, in the development of new pharmaceutical agents or functional materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1160250-36-1 clearsynth.comaobchem.com |

| Molecular Formula | C10H10BrClO3 clearsynth.comaobchem.comscbt.com |

| Molecular Weight | 293.54 g/mol clearsynth.comscbt.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chlorobenzoyl chloride |

| 4-Nitrobenzoyl chloride |

| Benzaldehyde |

| Benzoic acid |

| Benzophenone |

| Benzotrichloride |

| Oxalyl chloride |

| Phosphorus pentachloride |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-ethoxy-5-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLMRPYFVZUXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901267747 | |

| Record name | 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160250-36-1 | |

| Record name | 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Ethoxy 5 Methoxybenzoyl Chloride

Strategies for the Formation of Substituted Benzoyl Chlorides

The creation of a substituted benzoyl chloride is a pivotal step in the synthesis of many pharmaceuticals and fine chemicals. The reactivity of the acyl chloride group makes it a valuable intermediate for subsequent chemical transformations.

Direct Conversion from Corresponding Benzoic Acids

The most common and direct route to forming a benzoyl chloride is through the chlorination of its corresponding benzoic acid. sciencemadness.org This transformation replaces the hydroxyl group of the carboxylic acid with a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon.

Several reagents are widely employed for the conversion of carboxylic acids to acyl chlorides. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are among the most effective and frequently used. sciencemadness.orgchemicalbook.com

When a benzoic acid derivative reacts with thionyl chloride, the products are the desired benzoyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). doubtnut.com All byproducts are gaseous, which simplifies the purification of the final product. youtube.com

Oxalyl chloride is another highly effective chlorinating agent for these conversions. wikipedia.org It is often used with a catalyst and is known for producing clean reactions. The reaction with a carboxylic acid yields the acyl chloride, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl).

Phosphorus pentachloride (PCl₅) is another classic reagent capable of achieving this transformation. chemicalbook.com

| Reagent | Formula | Byproducts | Key Characteristics |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts facilitate easy removal. youtube.com |

| Oxalyl Chloride | (COCl)₂ | CO₂, CO, HCl | Often used for clean reactions under mild conditions. chemicalbook.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | A strong chlorinating agent. chemicalbook.com |

The conditions for acyl chlorination can vary depending on the chosen reagent and the specific benzoic acid substrate. When using thionyl chloride, the reaction is often carried out by refluxing the benzoic acid with an excess of the reagent, sometimes in an aprotic solvent like dichloromethane (B109758) or benzene (B151609). researchgate.net The reaction can take several hours to complete. researchgate.net

Catalysis is frequently employed to accelerate the conversion. A catalytic amount of N,N-dimethylformamide (DMF) is commonly added to reactions involving both thionyl chloride and oxalyl chloride. chemicalbook.comresearchgate.net The catalyst facilitates the reaction, often allowing for milder conditions and shorter reaction times. For instance, with oxalyl chloride and a DMF catalyst, the conversion can proceed efficiently at room temperature. chemicalbook.com In some cases, particularly with less reactive substrates, elevated temperatures may be necessary to achieve a satisfactory yield. nih.gov Brønsted acids have also been demonstrated to catalyze the chlorination of aromatic carboxylic acids using thionyl chloride. tandfonline.com

| Reagent | Catalyst (if any) | Typical Temperature | Solvent |

|---|---|---|---|

| Thionyl Chloride | DMF (catalytic) | Reflux | None or aprotic (e.g., Dichloromethane) researchgate.net |

| Oxalyl Chloride | DMF (catalytic) | Room Temperature | Dichloromethane chemicalbook.com |

| Thionyl Chloride | Brønsted Acid | Varies | Varies tandfonline.com |

Multi-step Syntheses of Related Aromatic Acid Chlorides

The synthesis of a specifically substituted aromatic acid chloride like 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride inherently involves a multi-step process. The order in which different functional groups are introduced onto the aromatic ring is crucial for achieving the desired substitution pattern, a concept known as regiochemistry. libretexts.org

A general multi-step synthesis involves first constructing the required substituted benzoic acid precursor through a series of electrophilic aromatic substitution reactions. Once the precursor is synthesized and purified, the final step is the conversion of the carboxylic acid group to the acyl chloride using one of the methods described previously. The choice and sequence of reactions are dictated by the directing effects of the substituents already present on the ring. youtube.com

Precursor Synthesis and Functional Group Introduction

The synthesis of the precursor, 3-bromo-4-ethoxy-5-methoxybenzoic acid, is the most challenging aspect of creating the target molecule. This requires the strategic introduction of the bromo, ethoxy, and methoxy (B1213986) groups at specific positions relative to the carboxylic acid group.

Regioselective Bromination of Aromatic Rings

Regioselective bromination is a key reaction in the synthesis of many substituted aromatic compounds. The primary challenge is to control where the bromine atom is added to the benzene ring. The existing substituents on the ring dictate the position of incoming electrophiles.

In the case of the precursor for this compound, the aromatic ring contains an ethoxy and a methoxy group. Both of these are alkoxy groups, which are strongly activating and ortho-, para-directing. rsc.org This means they direct incoming electrophiles, such as a bromine cation (Br+), to the positions ortho and para relative to themselves. The synergistic effect of these two electron-donating groups strongly influences the position of bromination. researchgate.net

Various brominating agents can be used to achieve this, including molecular bromine (Br₂) with a Lewis acid catalyst, or N-bromosuccinimide (NBS), which is often used for milder and more selective brominations. organic-chemistry.orgnih.gov The choice of solvent and reaction conditions can also influence the regioselectivity of the reaction. rsc.org For instance, the electrophilic aromatic bromination of arenes with NBS in acetonitrile (B52724) has been shown to be highly para-selective with respect to the most activating substituent. nih.gov

Introduction of Ethoxy and Methoxy Moieties via Alkylation and Etherification

The synthesis of this compound relies on the strategic introduction of its characteristic ether functional groups onto an aromatic backbone. The methoxy moiety is often present in readily available starting materials derived from natural products, such as vanillic acid. Therefore, the key transformation is typically the introduction of the ethoxy group via an etherification reaction, most commonly the Williamson ether synthesis. wikipedia.org

This synthetic strategy begins with a precursor molecule containing a hydroxyl group, which is subsequently converted to an ether. The most common precursor for this route is 3-Bromo-4-hydroxy-5-methoxybenzoic acid. This intermediate possesses the required bromine and methoxy substituents, leaving the phenolic hydroxyl group at the C4 position available for etherification.

The conversion of the hydroxyl group to an ethoxy group is an O-alkylation reaction. The Williamson ether synthesis is a robust and widely used method for this purpose. masterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In the first step, a base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethylating agent, displacing a leaving group and forming the desired ether linkage.

The selection of reagents and reaction conditions is critical for achieving high yields and purity. Research on the O-alkylation of similar substituted phenolic compounds, such as derivatives of vanillin (B372448) and isovanillin, provides insight into effective methodologies. nih.govresearchgate.net

Key components of the reaction include:

Ethylating Agent: Primary ethyl halides, such as ethyl iodide or ethyl bromide, are common choices. Diethyl sulfate (B86663) is another effective and frequently used reagent.

Base: A variety of bases can be employed to deprotonate the phenol. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH), or non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

Solvent: The reaction is typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF), acetone, or acetonitrile, which facilitate the SN2 pathway.

Catalyst: In some cases, a catalyst such as potassium iodide (KI) may be added. When using ethyl bromide or chloride, the iodide ion can participate in a Finkelstein reaction to generate ethyl iodide in situ, which is a more reactive alkylating agent, thereby improving reaction rates and yields. researchgate.net

The table below summarizes representative conditions for the O-alkylation of substituted phenols, which are analogous to the ethylation of 3-Bromo-4-hydroxy-5-methoxybenzoic acid.

Table 1: Representative Conditions for O-Alkylation of Substituted Phenols

| Substrate | Alkylating Agent | Base | Solvent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-Iodoisovanillin | Various Alkyl Halides | DBU | DMF | None | Room Temp | 78-92% | nih.gov |

| Vanillin Derivatives | Pterostilbene Halides | K₂CO₃ | DMF | KI | Not Specified | 65-74% | researchgate.net |

Following the successful etherification to produce 3-Bromo-4-ethoxy-5-methoxybenzoic acid, the final step to obtain the target compound is the conversion of the carboxylic acid group into an acyl chloride. This is a standard transformation, often achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). patsnap.com

Reactivity Profile and Transformational Chemistry of 3 Bromo 4 Ethoxy 5 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. This would involve the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the chloride leaving group.

Synthesis of Carboxylic Esters with Alcohols

The reaction of 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride with various alcohols in the presence of a base, such as pyridine (B92270) or triethylamine, is expected to yield the corresponding esters. The reaction mechanism would involve the alcohol acting as a nucleophile. Despite the theoretical feasibility, specific examples of ester synthesis using this particular benzoyl chloride, along with corresponding yields and reaction conditions, are not detailed in the available literature.

Formation of Amides with Amines

Similarly, the reaction with primary or secondary amines would be expected to readily form the corresponding amides. This reaction is typically fast and often carried out at low temperatures to control its exothermicity. While the general synthesis of amides from acyl chlorides is a fundamental organic transformation, specific studies detailing the reaction of this compound with a range of amines are absent from the reviewed scientific databases.

Reactions with Other Nucleophiles (e.g., Carbanions, Ynamides)

Reactions with other carbon-based nucleophiles, such as Grignard reagents or organolithium compounds (carbanions), would be expected to produce ketones. However, no specific examples or research articles were identified that document such transformations with this compound. Likewise, its reaction with specialized nucleophiles like ynamides has not been reported in the searched literature.

Electrophilic Aromatic Substitution Reactions

Friedel-Crafts Acylation with Aromatic Substrates and Alkenes

As an acyl chloride, this compound could be employed as an acylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride, it would be expected to react with electron-rich aromatic compounds to introduce the 3-bromo-4-ethoxy-5-methoxybenzoyl group. The directing effects of the substituents on the incoming aromatic substrate would determine the regioselectivity of the acylation. Reactions with alkenes could also be envisioned, leading to the formation of β,γ-unsaturated ketones. However, the existing body of scientific literature does not appear to contain specific examples or experimental procedures for Friedel-Crafts acylations utilizing this compound.

Applications in Complex Molecule Synthesis

The structural motif of this compound, with its varied substitution pattern, suggests its potential as a precursor in the synthesis of more complex molecules, potentially including analogues of natural products like combretastatin (B1194345) or colchicine, which feature substituted aromatic rings. However, searches for its application as a building block in the synthesis of bioactive molecules or natural products did not yield any specific examples in published research or patents.

Role in Heterocyclic Compound Formation

The electrophilic nature of the acyl chloride group in this compound is instrumental in the synthesis of various heterocyclic systems. It readily reacts with nucleophiles to form key intermediates that can subsequently undergo cyclization to yield both nitrogen- and oxygen-containing heterocycles.

This compound serves as a precursor for the synthesis of a variety of nitrogen-containing heterocycles. Its reaction with appropriate nitrogen-based nucleophiles provides substituted intermediates primed for cyclization.

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis and related methods can be adapted to use this benzoyl chloride. organic-chemistry.org For instance, acylation of an amine can lead to an N-substituted amide, which, if possessing the appropriate structural features, can cyclize to form a pyrrole ring. researchgate.net In reactions with 2,4,4-trimethoxybutan-1-amine, carboxylic acids (or their corresponding acyl chlorides) are condensed and then cyclized under acidic conditions to generate N-acylpyrroles. organic-chemistry.org

Indazoles: The synthesis of indazoles often involves the formation of a new N-N bond and subsequent ring closure. organic-chemistry.org While direct synthesis from the benzoyl chloride is less common, it can be used to acylate precursors. For example, acylating a substituted hydrazine (B178648) or a 2-aminobenzophenone (B122507) derivative could generate an intermediate that, upon cyclization, yields a substituted indazole. organic-chemistry.org Methodologies for synthesizing 3-aminoindazoles often start from 2-bromobenzonitriles, which undergo coupling with hydrazines followed by cyclization. organic-chemistry.org

Dihydropyrazoles: The construction of dihydropyrazole rings typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. This compound can be used to synthesize the latter. For example, a Friedel-Crafts acylation followed by an aldol (B89426) condensation can produce an α,β-unsaturated ketone bearing the 3-bromo-4-ethoxy-5-methoxyphenyl moiety, which can then react with hydrazine to form the dihydropyrazole ring.

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | General Precursor(s) | Role of this compound |

|---|---|---|

| Pyrrole | Amines, 1,4-dicarbonyl compounds | Acylating agent to form amide intermediates for cyclization. organic-chemistry.orgresearchgate.net |

| Indazole | Substituted hydrazines, 2-halobenzonitriles | Acylation of precursors to introduce the benzoyl moiety. organic-chemistry.org |

The benzoyl chloride is also a valuable reagent for building oxygen-containing heterocyclic rings. Its ability to acylate enolates and other oxygen nucleophiles provides pathways to key intermediates for furan (B31954) and dihydrofuran synthesis. organic-chemistry.org

Furans: Furan synthesis can be achieved through various routes, including the Paal-Knorr synthesis from 1,4-dicarbonyls or the cyclization of γ-alkynyl ketones. organic-chemistry.org this compound can react with enoxysilanes derived from propargylic ketones in the presence of a Lewis acid catalyst (e.g., FeCl₃) to form γ-alkynyl ketones. organic-chemistry.org These intermediates can then undergo cyclization to yield highly substituted furans.

Dihydrofurans: The synthesis of dihydrofurans can be accomplished via intramolecular reactions. For example, the acylation of the enolate of a ketone bearing a pendant hydroxyl group can create an ester intermediate. Subsequent intramolecular cyclization, often acid- or base-catalyzed, can furnish the dihydrofuran ring. Palladium-catalyzed intramolecular reactions of alkyl enol ethers with pendant alcohols also provide a route to dihydrofuran products. organic-chemistry.org

Table 2: Synthesis of Oxygen-Containing Heterocycles

| Heterocycle | General Precursor(s) | Role of this compound |

|---|---|---|

| Furan | Propargylic acetates, enoxysilanes | Acylating agent to form γ-alkynyl ketone intermediates. organic-chemistry.org |

Derivatization for Intermediates in Organic Synthesis (e.g., Benzaldehydes, Benzophenones)

Beyond heterocycle formation, this compound is readily converted into other important synthetic intermediates, expanding its utility.

Benzaldehydes: The acyl chloride can be selectively reduced to the corresponding aldehyde, 3-bromo-4-ethoxy-5-methoxybenzaldehyde. chemicalbook.com This transformation is commonly achieved through methods like the Rosenmund reduction, which involves catalytic hydrogenation over a poisoned palladium catalyst (e.g., Pd/BaSO₄).

Benzophenones: As a classic electrophile, the benzoyl chloride undergoes Friedel-Crafts acylation with aromatic compounds to produce benzophenones. chemicalbook.com For example, reaction with an electron-rich aromatic compound like anisole (B1667542) or phenetole (B1680304) in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields the corresponding substituted benzophenone. chemicalbook.comgoogle.com This reaction provides a direct method for creating diaryl ketone structures. chemicalbook.compatsnap.com

Table 3: Derivatization of this compound

| Target Intermediate | Reagent(s) | Reaction Type |

|---|---|---|

| 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | H₂, Pd/BaSO₄, quinoline-sulfur | Catalytic Reduction (Rosenmund) |

Transition Metal-Catalyzed Coupling Reactions of Halogenated Derivatives

The presence of the bromo substituent on the aromatic ring opens up a vast area of chemical transformations centered on transition metal catalysis. This functionality allows for the strategic formation of new bonds, significantly increasing molecular complexity. eie.gr

The carbon-bromine bond is a prime site for oxidative addition to low-valent transition metal catalysts, most notably palladium and nickel complexes, initiating a catalytic cycle for cross-coupling. ustc.edu.cnrsc.org

C-C Bond Formation: The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. researchgate.net The bromo substituent of derivatives of this compound can readily react with a variety of organoboron reagents (e.g., aryl- or vinylboronic acids) in the presence of a palladium catalyst and a base to form biaryl or styrenyl compounds. rsc.orgucmerced.edu Other notable C-C coupling reactions include the Heck, Sonogashira, and Stille reactions, which couple the aryl bromide with alkenes, terminal alkynes, and organostannanes, respectively. eie.gr

C-N Bond Formation: The Buchwald-Hartwig amination is a key reaction for forming carbon-nitrogen bonds. This palladium-catalyzed process allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. ustc.edu.cn This provides direct access to substituted anilines and other arylamine derivatives, which are common motifs in pharmaceuticals and materials science.

Table 4: Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Resulting Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | C-C | Pd(0) complex, base | Biaryl, vinyl-aryl |

| Heck | Alkene | C-C | Pd(0) complex, base | Substituted alkene |

| Sonogashira | Terminal alkyne | C-C | Pd(0)/Cu(I) complex, base | Aryl-alkyne |

Mechanistic Investigations of Reactions Involving 3 Bromo 4 Ethoxy 5 Methoxybenzoyl Chloride

Elucidation of Acylation Reaction Pathways (e.g., Nucleophilic vs. Electrophilic Mechanisms)

Acylation reactions involving 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride, particularly Friedel-Crafts acylation, are classic examples of electrophilic aromatic substitution. The reaction is not a simple one-step process but involves the formation of a highly reactive electrophile that is then attacked by a nucleophilic aromatic ring. youtube.commasterorganicchemistry.com

The generally accepted mechanism for Friedel-Crafts acylation, which can be applied to this compound, proceeds through the following key steps in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃): masterorganicchemistry.comyoutube.com

Formation of the Acylium Ion: The first step involves the coordination of the Lewis acid to the chlorine atom of the benzoyl chloride. This polarization weakens the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. masterorganicchemistry.com This acylium ion is a potent electrophile. youtube.com

Electrophilic Attack: The electron-rich aromatic substrate acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step results in the formation of a carbocation intermediate, often referred to as a sigma complex or arenium ion, and the temporary loss of aromaticity in the substrate ring. youtube.com

Deprotonation and Regeneration of Aromaticity: A weak base, typically [AlCl₄]⁻ formed in the initial step, removes a proton from the carbon atom bearing the newly attached acyl group. youtube.com This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, allowing it to participate in further reaction cycles. masterorganicchemistry.com

While the electrophilic pathway is dominant in reactions like Friedel-Crafts acylation, the carbonyl carbon of this compound is also susceptible to nucleophilic attack. In reactions with nucleophiles such as alcohols, amines, or water, a nucleophilic acyl substitution mechanism is followed. This typically involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield an ester, amide, or carboxylic acid, respectively.

Influence of Bromo, Ethoxy, and Methoxy (B1213986) Substituents on Reactivity and Regioselectivity

The substituents on the benzene (B151609) ring of this compound have a profound impact on its reactivity and the regioselectivity of its reactions. The interplay of their electronic effects—both inductive and resonance—determines the electron density of the ring and the stability of reaction intermediates.

Ethoxy (-OCH₂CH₃) and Methoxy (-OCH₃) Groups: Both the ethoxy and methoxy groups are strong activating groups. The oxygen atom in each group is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the resonance effect (+R), where the lone pairs on the oxygen are donated to the benzene ring, is significantly stronger. This donation of electron density greatly increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles. These groups are also ortho-, para-directing.

The combined effect of these substituents on this compound is a complex balance. The powerful activating effects of the ethoxy and methoxy groups dominate the deactivating effect of the bromine atom, making the aromatic ring electron-rich and highly susceptible to electrophilic attack.

In terms of regioselectivity, the directing effects of the substituents guide the position of incoming groups in electrophilic aromatic substitution reactions. For this compound, the positions ortho and para to the strongly activating ethoxy and methoxy groups are significantly more nucleophilic. However, steric hindrance from the existing bulky substituents can also play a crucial role in determining the final product distribution. nih.gov

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| Bromo (-Br) | -I (Electron-withdrawing) | +R (Electron-donating) | Deactivating | Ortho, Para-directing |

| Ethoxy (-OCH₂CH₃) | -I (Electron-withdrawing) | +R (Strongly electron-donating) | Strongly Activating | Ortho, Para-directing |

| Methoxy (-OCH₃) | -I (Electron-withdrawing) | +R (Strongly electron-donating) | Strongly Activating | Ortho, Para-directing |

Catalytic Roles in Promoting Transformations

Catalysts are indispensable in many transformations involving this compound, primarily by enhancing the electrophilicity of the acyl group.

In Friedel-Crafts acylation reactions, Lewis acids are the catalysts of choice. frontiersin.org Common examples include:

Aluminum Chloride (AlCl₃): This is a powerful and widely used Lewis acid catalyst that effectively generates the acylium ion, thereby accelerating the rate of electrophilic aromatic substitution. masterorganicchemistry.com

Ferric Chloride (FeCl₃): Similar to AlCl₃, ferric chloride can also be employed as a Lewis acid catalyst in these reactions. frontiersin.org

Other Lewis Acids: Depending on the specific substrate and desired reactivity, other Lewis acids like TiCl₄ or BF₃ can also be utilized. frontiersin.org

The primary role of the Lewis acid catalyst is to abstract the chloride from the acyl chloride, forming the highly reactive acylium ion, which is a much stronger electrophile than the parent benzoyl chloride. youtube.commasterorganicchemistry.com This catalytic generation of the electrophile is crucial for the reaction to proceed at a reasonable rate, especially with less reactive aromatic substrates.

In some synthetic procedures, a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), is used in the preparation of benzoyl chlorides from the corresponding benzoic acids using thionyl chloride. google.com While not a catalyst in the subsequent acylation reaction, its role in the formation of the starting material is significant.

The choice of catalyst can also influence the selectivity of the reaction. For instance, the use of solid acid catalysts, such as zeolites, has been explored in acylation reactions to improve product selectivity and facilitate catalyst recovery and reuse, offering a more environmentally friendly alternative to traditional homogeneous Lewis acids. frontiersin.org

| Catalyst | Type | Role in Transformation | Example Reaction |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Lewis Acid | Generates acylium ion, enhances electrophilicity. | Friedel-Crafts Acylation |

| Ferric Chloride (FeCl₃) | Lewis Acid | Similar to AlCl₃, promotes acylium ion formation. frontiersin.org | Friedel-Crafts Acylation |

| Zeolites (e.g., HBEA) | Solid Acid | Provides active acid sites for acylation, enhances selectivity. frontiersin.org | Friedel-Crafts Acylation |

| N,N-Dimethylformamide (DMF) | Tertiary Amine | Catalyzes the formation of the benzoyl chloride from benzoic acid. google.com | Synthesis of Benzoyl Chloride |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete structural map of 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethoxy and methoxy (B1213986) groups.

The two aromatic protons are situated in a meta relationship to each other on the benzene (B151609) ring. Due to their different chemical environments, they are expected to appear as two distinct doublets, each with a small coupling constant (typically 2-3 Hz), characteristic of meta coupling. The proton at position 6, being flanked by the electron-withdrawing benzoyl chloride group and the bromine atom, would likely resonate at a lower field compared to the proton at position 2, which is situated between the two electron-donating alkoxy groups.

The ethoxy group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are deshielded and will appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) of the ethoxy group will, in turn, appear as a triplet, being split by the two methylene protons. The methoxy group will give rise to a sharp singlet, as its protons have no adjacent protons to couple with.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H (C2-H) | 6.8 - 7.2 | Doublet | 2 - 3 |

| Aromatic-H (C6-H) | 7.3 - 7.7 | Doublet | 2 - 3 |

| -OCH₂CH₃ | 4.0 - 4.3 | Quartet | ~7 |

| -OCH₃ | 3.8 - 4.0 | Singlet | N/A |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | ~7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. A total of 10 distinct signals are expected, corresponding to the 10 carbon atoms in unique chemical environments.

The carbonyl carbon of the benzoyl chloride group is highly deshielded and will appear at the lowest field (typically 165-175 ppm). The aromatic carbons will resonate in the range of 110-160 ppm. The carbons bearing the electron-donating ethoxy and methoxy groups (C4 and C5) and the electron-withdrawing bromine (C3) and benzoyl chloride (C1) groups will have their chemical shifts significantly influenced by these substituents. The carbon attached to the bromine (C3) will experience a moderate downfield shift. The carbons of the ethoxy and methoxy groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C1 | 130 - 140 |

| C2 | 110 - 120 |

| C3 | 115 - 125 |

| C4 | 150 - 160 |

| C5 | 145 - 155 |

| C6 | 120 - 130 |

| -OCH₂CH₃ | 60 - 70 |

| -OCH₃ | 55 - 65 |

| -OCH₂CH₃ | 14 - 16 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The most prominent band will be the strong C=O stretching vibration of the acyl chloride group, which typically appears at a high frequency, around 1770-1815 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. The spectrum will also feature C-O stretching vibrations for the aryl-alkyl ethers (the ethoxy and methoxy groups), typically in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethoxy and methoxy groups will be observed in the 2850-3000 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1770 - 1815 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium to Strong |

| Asymmetric C-O (Ether) | 1200 - 1275 | Strong |

| Symmetric C-O (Ether) | 1000 - 1075 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic M⁺ and M+2 doublet with approximately equal intensity. Similarly, the presence of chlorine (³⁵Cl and ³⁷Cl) will contribute to the isotopic pattern.

The fragmentation of the molecule under electron ionization would likely proceed through several pathways. A common fragmentation would be the loss of the chlorine radical to form the corresponding acylium ion, which would be a prominent peak in the spectrum. Subsequent fragmentation could involve the loss of a CO molecule from the acylium ion. Cleavage of the ether bonds could also occur, leading to the loss of ethyl or methyl radicals.

Predicted Mass Spectrometry Fragmentation:

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M - Cl]⁺ | Loss of chlorine radical to form an acylium ion |

| [M - COCl]⁺ | Loss of the benzoyl chloride group |

| [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Determination of Molecular Conformation and Geometry

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would reveal the planarity of the benzene ring and the orientation of the substituents. The analysis would provide accurate measurements of the C-Br, C-Cl, C-O, and C=O bond lengths, as well as the bond angles within the aromatic ring and the substituent groups.

Furthermore, the crystal packing could be analyzed to identify any intermolecular interactions, such as halogen bonding involving the bromine or chlorine atoms, or dipole-dipole interactions, which influence the solid-state architecture. The torsional angles between the plane of the benzoyl chloride group and the aromatic ring would also be determined, providing insight into the rotational preferences of this group in the solid state. This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the crystal structure or detailed intermolecular interactions of this compound. As of the current date, the crystallographic data required for a detailed analysis of its crystal packing, including unit cell parameters, space group, and specific intermolecular contacts such as hydrogen bonds, halogen bonds, and van der Waals forces, has not been published.

Therefore, a detailed discussion and data table regarding the intermolecular interactions and crystal packing of this compound cannot be provided. Further experimental research, specifically single-crystal X-ray diffraction analysis, would be necessary to elucidate these structural features.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a standard method in computational chemistry for investigating the electronic structure of many-body systems. For a molecule like 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride, DFT calculations would be instrumental in elucidating its fundamental chemical properties.

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the different spatial arrangements of the ethoxy and methoxy (B1213986) groups relative to the benzoyl chloride core. By rotating the single bonds, researchers could identify various conformers and their relative energies, thus predicting the most likely shape of the molecule under standard conditions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For this compound, an FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map for this compound would highlight regions of negative potential (rich in electrons, likely sites for electrophilic attack) and positive potential (electron-deficient, prone to nucleophilic attack). This would be particularly insightful for understanding its reactivity, especially at the carbonyl carbon of the benzoyl chloride group.

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations can model the behavior of multiple molecules over time. An MD simulation of this compound in a solvent or in a condensed phase would reveal how these molecules interact with each other and their environment. This would be crucial for understanding its bulk properties, such as solubility and aggregation behavior, by analyzing the various intermolecular forces at play, including van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds.

Strategic Applications and Future Research Directions in Organic Synthesis

Utilization as a Building Block in the Synthesis of Complex Organic Scaffolds

3-Bromo-4-ethoxy-5-methoxybenzoyl chloride is a valuable intermediate for the synthesis of a variety of complex organic scaffolds, particularly those with biological activity. The presence of multiple functional groups allows for sequential and regioselective transformations, making it a powerful tool in the synthetic chemist's arsenal.

One key application of substituted benzoyl chlorides is in the synthesis of heterocyclic compounds. For instance, they are common precursors for the preparation of benzothiazoles, which are known to exhibit a wide range of biological activities. The reaction of a substituted benzoyl chloride with 2-aminothiophenol (B119425) is a fundamental step in the construction of the benzothiazole (B30560) core. mdpi.com Similarly, this compound can be employed in the synthesis of various other nitrogen- and oxygen-containing heterocycles that are prevalent in medicinal chemistry.

Furthermore, substituted benzoyl chlorides are pivotal in the synthesis of flavonoids and chalcones, two classes of natural products with significant pharmacological properties. iiste.orgnih.gov The Friedel-Crafts acylation of appropriate aromatic precursors with this compound can furnish highly substituted chalcone (B49325) intermediates. chemguide.co.uklibretexts.orgmasterorganicchemistry.com These intermediates can then be subjected to cyclization reactions to yield flavonoids and other related compounds. The specific substitution pattern of the benzoyl chloride influences the electronic properties and, consequently, the biological activity of the final products.

The synthesis of bioactive benzanilides is another area where this building block can be effectively utilized. The coupling of substituted benzoyl chlorides with various anilines is a straightforward approach to generate libraries of benzanilides for screening as potential therapeutic agents, such as potassium channel activators. nih.gov The bromo, ethoxy, and methoxy (B1213986) substituents on the benzoyl chloride ring can be systematically varied to probe structure-activity relationships.

The bromo-substituent also opens the door for a variety of cross-coupling reactions, further expanding its utility. This allows for the introduction of diverse functionalities at the 3-position of the benzene (B151609) ring, leading to the creation of novel and complex molecular skeletons that would be difficult to access through other synthetic routes.

Development of Novel Synthetic Methodologies Utilizing its Reactive Centers

The unique combination of reactive sites in this compound makes it an excellent substrate for the development of novel synthetic methodologies. Research in this area can focus on leveraging the distinct reactivity of the benzoyl chloride and the bromo-substituent.

The benzoyl chloride functional group is highly reactive towards nucleophiles, enabling a wide range of acylation reactions. wikipedia.org Beyond standard amide and ester formations, this reactivity can be exploited in more advanced transformations. For example, Friedel-Crafts acylation of electron-rich aromatic and heteroaromatic compounds can be achieved, providing a direct route to highly substituted ketones. chemguide.co.ukresearchgate.netresearchgate.net The development of milder and more selective catalysts for such reactions remains an active area of research.

The bromo-substituent is a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis.

Sonogashira Coupling: The reaction of the bromo-substituent with terminal alkynes, catalyzed by a palladium complex, would provide access to substituted alkynyl ketones. wikipedia.orgresearchgate.netmdpi.commdpi.com These products are valuable intermediates in the synthesis of various heterocyclic compounds and natural products.

Suzuki Coupling: The palladium-catalyzed reaction with boronic acids or their derivatives would enable the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 3-position. iiste.org This methodology is renowned for its functional group tolerance and is widely used in the synthesis of complex molecules.

Heck Reaction: The coupling with alkenes would lead to the formation of substituted styrenyl derivatives, which are important structural motifs in many natural products and pharmaceuticals. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov

The interplay between the benzoyl chloride and the bromo-substituent could also be exploited in tandem or one-pot reaction sequences, leading to the rapid construction of molecular complexity from a single starting material. Furthermore, the development of novel catalytic systems that can selectively activate one site over the other would be a significant advancement.

Exploration of Green Chemistry Approaches for its Synthesis and Chemical Transformations

In line with the growing importance of sustainable chemistry, the development of green synthetic methods for both the preparation and subsequent reactions of this compound is a crucial area of future research.

Traditional methods for the synthesis of benzoyl chlorides often involve the use of hazardous reagents like thionyl chloride or oxalyl chloride, which generate toxic byproducts. ucla.edu Green alternatives to these methods are being actively explored. These include:

Catalytic Methods: The development of catalytic methods that avoid the use of stoichiometric amounts of hazardous reagents is a primary goal.

Flow Chemistry: Continuous flow processes offer several advantages over batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. ucla.edu The synthesis of acyl chlorides can be performed in flow reactors, minimizing the handling of hazardous intermediates. ucla.edu

Alternative Chlorinating Agents: The exploration of less hazardous chlorinating agents is another important avenue of research.

For the chemical transformations of this compound, green chemistry principles can be applied by focusing on:

Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a key aspect of green chemistry. Water, ionic liquids, and bio-based solvents like Cyrene are being investigated as alternative reaction media for many organic transformations, including those involving benzoyl chlorides. mdpi.commrforum.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. dntb.gov.uanih.govrasayanjournal.co.inchemmethod.comasianpubs.org This technology has been successfully applied to benzoylation reactions. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers the potential for high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. The development of enzymes that can catalyze the formation or transformation of benzoyl chlorides would be a significant step towards greener synthetic routes.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations, often proceeding under mild and environmentally friendly conditions. researchgate.netresearchgate.net The application of photocatalytic methods to the reactions of benzoyl chlorides is a promising area for future research. rsc.org

Potential for Derivatization into Materials Science Precursors

The unique electronic and structural features of this compound make it an attractive precursor for the synthesis of novel materials with interesting properties.

Substituted benzoyl chlorides are known building blocks for the synthesis of liquid crystals. orgsyn.org The rigid aromatic core, combined with the potential for introducing long alkyl chains via cross-coupling reactions at the bromo-position, could lead to the formation of calamitic (rod-like) liquid crystals. The ethoxy and methoxy groups would influence the melting point and the mesophase behavior of the resulting materials. The development of halogen-bonded ionic liquid crystals is also an emerging area where derivatives of this compound could find application. rsc.org

In the field of polymer chemistry, functionalized benzoyl chlorides can be used to synthesize specialty polymers. wikipedia.orgnih.govresearchgate.netresearchgate.net For example, they can be used as terminating agents in ring-opening polymerization to introduce specific end-groups onto polymer chains. nih.gov They can also be incorporated into polymer backbones via polycondensation reactions to create polyesters and polyamides with tailored properties. The bromo-substituent offers a site for post-polymerization modification, allowing for the synthesis of graft copolymers or the attachment of functional moieties.

Furthermore, the derivatization of this compound could lead to precursors for other advanced materials, such as:

Organic Light-Emitting Diodes (OLEDs): The core structure could be elaborated into fluorescent or phosphorescent materials for use in display technologies.

Sensors: The molecule could be functionalized with recognition units for the detection of specific analytes.

Metal-Organic Frameworks (MOFs): The corresponding carboxylic acid could be used as a linker for the construction of porous materials with applications in gas storage and catalysis.

The exploration of these potential applications in materials science represents a promising avenue for future research, leveraging the synthetic versatility of this unique chemical compound.

Q & A

Q. What safety protocols should be prioritized when handling 3-bromo-4-ethoxy-5-methoxybenzoyl chloride in laboratory settings?

- Methodological Answer : Due to its structural similarity to other benzoyl chlorides (e.g., 4-bromobenzoyl chloride), strict safety measures are required. Use impervious gloves (nitrile or neoprene), tightly sealed goggles, and protective lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of corrosive vapors. Immediate rinsing with water is critical for accidental exposure, and contaminated clothing must be removed promptly . Store the compound in a cool, dry, locked cabinet away from moisture to minimize hydrolysis risks .

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

- Methodological Answer : A common approach involves chlorinating the corresponding carboxylic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, chlorination of 3-bromo-4-ethoxy-5-methoxybenzoic acid under anhydrous conditions in dichloromethane at 0–5°C minimizes side reactions. Monitor reaction completion via TLC or FT-IR for the disappearance of the carboxylic acid O-H stretch (~2500–3300 cm⁻¹). Purify the crude product via vacuum distillation or recrystallization in non-polar solvents like hexane .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy and methoxy groups) and FT-IR to confirm the acyl chloride carbonyl stretch (~1800 cm⁻¹). Mass spectrometry (EI-MS or HRMS) can validate the molecular ion peak (M⁺). Purity assessment via HPLC with a C18 column and UV detection at 254 nm is recommended. Cross-reference spectral data with structurally related benzoyl chlorides (e.g., 4-bromobenzoyl chloride) to resolve ambiguities .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing bromo group at the 3-position enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Conversely, the ethoxy and methoxy groups at positions 4 and 5 donate electron density via resonance, potentially reducing reactivity. To test this, compare reaction rates with amines (e.g., aniline) under controlled conditions. Use kinetic studies (e.g., UV-Vis monitoring of intermediate formation) to quantify substituent effects. Computational modeling (DFT) can further elucidate electronic contributions .

Q. What strategies mitigate hydrolysis of this compound during storage and reactions?

- Methodological Answer : Store the compound under inert gas (argon or nitrogen) in moisture-proof containers with desiccants like molecular sieves. For reactions in aqueous media, employ aprotic solvents (e.g., THF, DCM) and activate molecular sieves (3Å) to scavenge trace water. Pre-dry reagents and solvents via distillation over CaH₂. For kinetic stabilization, consider in-situ generation of the acyl chloride using SOCl₂ or oxalyl chloride .

Q. How can researchers resolve discrepancies in spectral data for derivatives of this compound?

- Methodological Answer : Conflicting NMR or MS data may arise from tautomerism, residual solvents, or isomeric by-products. For example, ethoxy and methoxy groups may exhibit rotational barriers in NMR. Use variable-temperature NMR to identify dynamic effects. High-resolution MS and 2D NMR techniques (COSY, HSQC) can differentiate structural isomers. Compare experimental data with computational predictions (e.g., ChemDraw simulations) for validation .

Q. What are the challenges in synthesizing heterocyclic derivatives from this compound, and how can they be addressed?

- Methodological Answer : The bromo group enables Suzuki-Miyaura coupling for introducing aryl/heteroaryl moieties. However, steric hindrance from ethoxy/methoxy substituents may reduce coupling efficiency. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligand) and reaction temperatures (80–100°C in toluene/water). For amide formation, use Schlenk techniques to exclude moisture and employ coupling agents like HATU for sterically hindered amines .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the stability of this compound under acidic vs. basic conditions?

- Methodological Answer : Acidic conditions may protonate the carbonyl oxygen, accelerating hydrolysis, while basic conditions promote nucleophilic attack by hydroxide ions. To reconcile discrepancies, conduct controlled stability studies using buffered solutions (pH 3–10) and monitor degradation via HPLC. Compare activation energies (Arrhenius plots) to identify dominant degradation pathways. Cross-reference findings with structurally analogous compounds (e.g., 4-bromobenzoyl chloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.